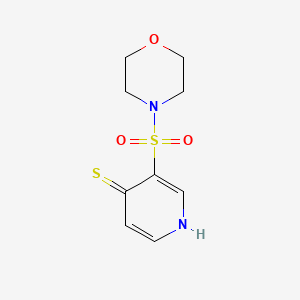

3-(Morpholinosulfonyl)pyridine-4-thiol

Description

Contextualization of Sulfur-Containing Heterocyclic Architectures in Contemporary Chemical Research

Sulfur-containing heterocyclic compounds represent a cornerstone of modern medicinal chemistry and materials science. sci-hub.se These architectures, which incorporate sulfur atoms within a cyclic framework, are integral to a vast array of biologically active molecules and approved pharmaceuticals. sci-hub.senih.gov The presence of sulfur imparts unique physicochemical properties, including the ability to form specific interactions with biological targets, which has led to their extensive investigation and application. sci-hub.se

For decades, sulfur-heterocycles have been a core component of numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications. nih.govresearchgate.net These include anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antihypertensive activities. nih.govresearchgate.net The versatility of these compounds stems from the diverse range of stable ring structures they can form, such as thiophene, thiazole, and thiadiazole, each offering a unique scaffold for drug design. nih.govnih.gov Beyond medicine, sulfur-containing heterocycles like thiophenes are also utilized as essential building blocks in materials science, contributing to the development of polymer semiconductors and light-emitting diodes. sci-hub.se The continued exploration of these compounds underscores their significant potential in addressing ongoing challenges in both human health and technology. researchgate.netbookpi.org

Table 1: Therapeutic Applications of Sulfur-Containing Heterocyclic Compounds

| Therapeutic Area | Examples of Heterocyclic Scaffolds | Reference |

|---|---|---|

| Anticancer | Thiophene, Thiazole, Thiadiazole | nih.govnih.gov |

| Antimicrobial | Thiazole, Thiophene, Thiazepine | nih.gov |

| Antiviral | Thiazole, Thiophene | sci-hub.senih.gov |

| Anti-inflammatory | Thiazole, Thiophene | sci-hub.senih.gov |

| Antidiabetic | Thiophene, Thiazolidine | nih.gov |

| Antihypertensive | Thiophene, Thiazide | nih.gov |

Significance of Pyridine-Thiol and Morpholinosulfonyl Moieties in Advanced Chemical Synthesis and Medicinal Chemistry

The structural complexity of 3-(Morpholinosulfonyl)pyridine-4-thiol is derived from two key moieties: pyridine-thiol and morpholinosulfonyl. Each contributes significantly to the potential functionality and application of the parent molecule.

The pyridine-thiol moiety is a prominent structural unit in medicinal chemistry and chemical synthesis. nih.govmdpi.com Pyridine (B92270) derivatives are found in numerous natural products, including vitamins and coenzymes, and are incorporated into a wide range of drugs with diverse activities such as anticancer, antiviral, and anti-inflammatory properties. nih.gov The thiol (-SH) group, as seen in mercaptopyridines, introduces important chemical reactivity. wikipedia.org These compounds can exist in tautomeric forms (thiol and thione), which influences their interaction with biological targets and their utility in synthesis. wikipedia.org Pyridine-thiol derivatives have been investigated as scaffolds for anticancer agents and have been used to create metal complexes with potent antiproliferative effects. nih.govnih.gov

The morpholinosulfonyl moiety combines the structural features of morpholine (B109124) and a sulfonamide group. Morpholine is considered a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties, metabolic stability, and pharmacokinetic profiles. nih.govnih.gov Its inclusion can enhance potency and provide desirable drug-like characteristics. nih.gov The sulfonamide group (-SO2NH-) is another critical functional group in pharmacology, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. researchgate.netmdpi.com The combination of pyridine and sulfonamide moieties has led to the development of potent enzyme inhibitors, such as VEGFR-2 inhibitors for cancer therapy. nih.gov The morpholinosulfonyl group, therefore, represents a strategic combination of a solubility-enhancing and metabolically robust heterocycle with a versatile and biologically active functional group. researchgate.netmdpi.com

Table 2: Key Chemical Moieties and Their Significance

| Moiety | Key Features | Applications | Reference |

|---|---|---|---|

| Pyridine-Thiol | Heteroaromatic pyridine ring with a thiol group. Exhibits thiol-thione tautomerism. | Anticancer agents, antiviral drugs, anti-inflammatory compounds, synthesis of metal complexes. | nih.govwikipedia.orgnih.gov |

| Morpholine | Saturated heterocycle. Improves physicochemical and pharmacokinetic properties. | Enhances drug potency, solubility, and metabolic stability. Used in anticancer and anti-inflammatory drugs. | nih.govnih.gov |

| Sulfonamide | -SO₂NR₂ functional group. | Core component of antibacterial, diuretic, and anticancer drugs. Acts as enzyme inhibitors. | researchgate.netmdpi.comnih.gov |

| Morpholinosulfonyl | Combination of morpholine and sulfonamide. | Used in the design of kinase inhibitors and other targeted therapies. | researchgate.netmdpi.com |

Current Research Trajectories and Unaddressed Questions Pertaining to this compound

Specific research focused exclusively on this compound is not extensively documented in publicly available literature, suggesting it is a novel or under-investigated compound. However, based on the well-established significance of its constituent moieties, several promising research trajectories and key questions emerge.

Potential Research Trajectories:

Kinase Inhibition: The presence of the pyridine-sulfonamide scaffold suggests a strong potential for activity as a kinase inhibitor. nih.gov Research could be directed towards screening this compound against a panel of kinases relevant to oncology, such as VEGFR-2, or inflammatory diseases.

Antimicrobial Activity: Both pyridine and sulfonamide derivatives have a long history as antimicrobial agents. mdpi.commdpi.com Future studies could evaluate the efficacy of this compound against a range of bacterial and fungal pathogens.

Coordination Chemistry: The pyridine-4-thiol (B7777008) portion of the molecule provides a potential ligand site for coordination with metal ions. Research into the synthesis and characterization of metal complexes incorporating this compound could yield novel materials with interesting catalytic or biological properties, similar to other pyridine-thiol metal complexes. nih.gov

Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound and its derivatives would be a crucial first step to enable further biological and chemical investigation.

Unaddressed Questions:

What is the optimal synthetic pathway to produce this compound with high yield and purity?

What is the precise three-dimensional structure and tautomeric preference of the molecule?

Does this compound exhibit significant inhibitory activity against specific protein kinases or other enzymes implicated in human diseases?

What is the spectrum of its potential antimicrobial activity, and what is its mechanism of action?

What are the key structure-activity relationships (SAR) for this scaffold? How do modifications to the morpholine ring or substitutions on the pyridine ring affect its biological activity?

Addressing these questions through targeted synthesis, biochemical screening, and structural studies will be essential to unlock the potential of this compound and related compounds in medicinal chemistry and beyond.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3S2 |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

3-morpholin-4-ylsulfonyl-1H-pyridine-4-thione |

InChI |

InChI=1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)9-7-10-2-1-8(9)15/h1-2,7H,3-6H2,(H,10,15) |

InChI Key |

QUSZEFPCJCMEPR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CNC=CC2=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Morpholinosulfonyl Pyridine 4 Thiol and Its Structural Analogs

Strategies for the Construction of the Pyridine-4-thiol (B7777008) Core

The pyridine-4-thiol moiety is the foundational scaffold of the target molecule. Its synthesis can be approached through various established methods in heterocyclic chemistry, either by building the ring with the sulfur functionality precursor in place or by introducing the thiol group onto a pre-formed pyridine (B92270) ring.

Established Routes to Pyridine-Thiol Scaffolds

The synthesis of pyridine-thiol derivatives can be achieved through several strategic approaches. One common method involves the conversion of the corresponding hydroxypyridine (pyridin-4-one). The Newman-Kwart rearrangement offers a powerful, albeit high-temperature, method for converting phenols (like pyridin-4-ol) into the desired thiophenols (pyridine-4-thiols). organic-chemistry.orgwikipedia.org The process involves the initial formation of an O-aryl thiocarbamate from the pyridinol, which upon heating, undergoes an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate. jk-sci.com Subsequent hydrolysis of the S-thiocarbamate yields the target pyridine-4-thiol. wikipedia.org This rearrangement is driven by the conversion of a C=S double bond into a more stable C=O double bond. jk-sci.com

Another versatile strategy is the construction of the substituted pyridine ring from acyclic precursors, such as the Hantzsch pyridine synthesis, which can be adapted to yield precursors amenable to subsequent thiolation. organic-chemistry.org

Introduction of the Thiol Group via Nucleophilic Substitution and Other Thiolation Reactions

A more direct and widely employed method for synthesizing pyridine-4-thiol is the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the 4-position. youtube.comstackexchange.com The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates attack by nucleophiles. stackexchange.com Consequently, 4-halopyridines, such as 4-chloropyridine or 4-bromopyridine, are excellent substrates for this transformation.

The reaction proceeds by the addition of a sulfur nucleophile to the C4 position, forming a negatively charged intermediate (a Meisenheimer complex) which is stabilized by resonance, including a form where the negative charge resides on the electronegative nitrogen atom. stackexchange.com Subsequent elimination of the halide ion restores aromaticity and yields the pyridine-4-thiolate, which is protonated upon workup. A variety of sulfur nucleophiles can be employed, each with specific advantages regarding reactivity, cost, and handling. chemrxiv.orgnih.gov

Common thiolation agents and conditions include:

Sodium hydrosulfide (NaSH): A direct and potent nucleophile for displacing the halide.

Thiourea (B124793): This reagent reacts with the halopyridine to form an isothiouronium salt, which is then hydrolyzed, typically under basic conditions, to release the thiol. This two-step process is often preferred due to the ease of handling of solid thiourea compared to other sulfur reagents.

Sodium thiosulfate: Provides a source of sulfur in a stable and odorless form, which upon reaction and subsequent hydrolysis, yields the thiol.

Potassium thioacetate: Reacts to form a thioester intermediate, which can be cleaved by hydrolysis to provide the final thiol.

The table below summarizes typical conditions for the SNAr reaction to form pyridine-4-thiol from 4-chloropyridine.

| Sulfur Nucleophile | Typical Conditions | Intermediate | Notes |

|---|---|---|---|

| Sodium Hydrosulfide (NaSH) | Polar aprotic solvent (e.g., DMF, NMP), elevated temperature | Direct formation of thiolate | Highly effective but NaSH can be hygroscopic and corrosive. |

| Thiourea | 1. Alcohol solvent (e.g., EtOH), reflux; 2. Aqueous NaOH | S-(pyridin-4-yl)isothiouronium salt | Commonly used due to the stability and low odor of thiourea. |

| Potassium Thioacetate (KSAc) | 1. Aprotic solvent (e.g., DMF), heat; 2. Acid or base hydrolysis | S-pyridin-4-yl ethanethioate | Provides a stable thioester intermediate, avoiding premature oxidation of the thiol. |

Furthermore, thiolation of pyridine N-oxides represents another viable pathway. Activation of the N-oxide with an agent like triflic anhydride (Tf₂O) can facilitate a C4-selective functionalization with various thiols. cell.com

Assembly of the Morpholinosulfonyl Side Chain

The morpholinosulfonyl group is a key pharmacophore that imparts specific physicochemical properties to the final molecule. Its construction involves the synthesis of a suitable precursor followed by its attachment to the pyridine scaffold.

Synthesis of Morpholinosulfonyl Precursors

The most common and synthetically useful precursor for introducing the morpholinosulfonyl group is morpholine-4-sulfonyl chloride . This reagent is typically prepared via the reaction of morpholine (B109124) with an excess of sulfuryl chloride (SO₂Cl₂). chemicalbook.comchemicalbook.com The reaction is generally performed in an inert solvent like acetonitrile or dichloromethane at controlled temperatures. chemicalbook.comguidechem.com The nitrogen atom of the morpholine acts as a nucleophile, attacking the sulfur atom of sulfuryl chloride and displacing a chloride ion to form the sulfamoyl chloride product.

The reaction can be summarized as: Morpholine + SO₂Cl₂ → Morpholine-4-sulfonyl chloride + HCl

A base, such as triethylamine or an excess of morpholine itself, may be used to quench the hydrogen chloride byproduct generated during the reaction. chemicalbook.com

Sulfonylation Reactions Involving Morpholine and Pyridine Derivatives

Attaching the morpholinosulfonyl group to a pyridine ring can be accomplished through several methods, with the regiochemical outcome being highly dependent on the reaction conditions and the substitution pattern of the pyridine starting material.

Direct C-H sulfonylation of pyridine has been developed, offering an atom-economical approach. For instance, a base-mediated, C4-selective C-H sulfonylation of pyridine can be achieved by activating the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt. chemistryviews.orgd-nb.infochemrxiv.org While this demonstrates the feasibility of direct sulfonylation, achieving C3 selectivity on an unsubstituted ring is challenging.

For the synthesis of the target 3-substituted pyridine, a more controlled approach is necessary. This typically involves a transition metal-catalyzed cross-coupling reaction. For example, a 3-halopyridine can be coupled with a sulfur-containing species which is then elaborated into the final sulfonamide. A more direct method would involve the coupling of a 3-halopyridine with a pre-formed sulfonyl precursor, such as a morpholine-derived sulfinate salt, under palladium or copper catalysis.

Regioselective Coupling Approaches for 3-(Morpholinosulfonyl)pyridine-4-thiol Formation

The synthesis of a 3,4-disubstituted pyridine like the target compound requires a robust strategy that allows for the sequential and regioselective introduction of the two different functional groups. A highly effective approach utilizes a di-halogenated pyridine as a versatile starting material.

A plausible and efficient synthetic route begins with 3-bromo-4-chloropyridine . chemicalbook.comchemicalbook.comchemimpex.comsigmaaldrich.com This starting material is ideal because the two halogen atoms exhibit differential reactivity towards nucleophilic aromatic substitution, allowing for selective functionalization.

Step 1: Selective Nucleophilic Substitution at the C4 Position

The chlorine atom at the C4 position of the pyridine ring is significantly more activated towards SNAr than the bromine atom at the C3 position. stackexchange.com This differential reactivity allows for the selective displacement of the chloride by a sulfur nucleophile while leaving the bromide intact. Reacting 3-bromo-4-chloropyridine with a reagent such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis will selectively yield 3-bromo-pyridine-4-thiol .

Step 2: Introduction of the Morpholinosulfonyl Group at the C3 Position

With the thiol group (or a protected version, such as an S-trityl or S-benzyl group, to prevent interference) in place at C4, the remaining bromine at C3 serves as a handle for introducing the morpholinosulfonyl moiety. This can be achieved via modern cross-coupling methodologies. A palladium-catalyzed reaction, such as a Buchwald-Hartwig or Suzuki-type coupling, can be employed. For example, the 3-bromopyridine derivative can be coupled with morpholine in the presence of a sulfur dioxide surrogate (like DABSO) and a palladium catalyst to form the sulfonamide bond.

An alternative and more direct coupling involves the reaction of the 3-bromopyridine-4-thiol (with the thiol group protected) with a pre-formed metal sulfinate, such as sodium morpholinosulfinate, under copper or palladium catalysis. Following the successful coupling, deprotection of the thiol group would yield the final product, This compound .

This sequential, regiocontrolled approach, summarized in the table below, leverages the inherent reactivity differences of the halopyridine starting material to construct the complex target molecule efficiently.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Bromo-4-chloropyridine | 1. Thiourea 2. NaOH (aq) | 3-Bromo-pyridine-4-thiol | Nucleophilic Aromatic Substitution (SNAr) |

| 2 | 3-Bromo-pyridine-4-thiol (Thiol protected) | Morpholine, SO₂ source (e.g., DABSO), Pd catalyst, Base | This compound (Protected) | Palladium-Catalyzed Aminosulfonylation |

| 3 | Protected this compound | Deprotection agent (e.g., TFA for S-trityl) | This compound | Deprotection |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directed metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized organometallic intermediate that can be trapped by an electrophile.

In the context of synthesizing this compound, the morpholinosulfonyl group at the C-3 position of the pyridine ring can serve as an effective DMG. The synthesis can be envisioned as follows:

Starting Material : The synthesis begins with 3-(Morpholinosulfonyl)pyridine.

Deprotonation : The pyridine ring is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a sec-butyllithium/TMEDA system, at low temperatures (e.g., -78 °C). The sulfonamide group directs the deprotonation specifically to one of the ortho positions, C-2 or C-4. Due to the electronic nature of the pyridine ring, metalation at C-4 is often favored.

Electrophilic Quench : The resulting C-4 lithiated intermediate is then quenched with an appropriate sulfur electrophile. Elemental sulfur (S₈) is a common reagent for this purpose. Subsequent reductive workup (e.g., with dithiothreitol or sodium borohydride) yields the desired thiol.

This DoM approach provides a highly regioselective route to the C-4 thiol that would be difficult to achieve through classical electrophilic substitution methods, which are generally challenging on the electron-deficient pyridine ring. acs.org

Cross-Coupling Reactions for C-S and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. rsc.org These methods offer versatile pathways to assemble the this compound scaffold.

C-S Bond Formation: This strategy involves forming the bond between the pyridine C-4 position and the sulfur atom. A typical reaction sequence would involve a pre-functionalized pyridine ring.

Reactants : The key coupling partners are a 4-halopyridine derivative, such as 4-chloro-3-(morpholinosulfonyl)pyridine , and a sulfur nucleophile. Thiobenzoic acid can be used as a sulfur source in a copper-catalyzed coupling, followed by hydrolysis to release the free thiol. nuph.edu.ua

Catalytic System : Palladium catalysts are highly effective for C-S bond formation. rsc.org A common catalytic system consists of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand (e.g., Xantphos, dppf). The choice of ligand is crucial for catalytic activity and selectivity. nih.govmit.edu

Reaction Conditions : The reaction is typically carried out in an inert solvent such as dioxane or toluene, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures.

C-N Bond Formation (Sulfonamide Synthesis): An alternative approach involves forming the C-N bond of the sulfonamide moiety via cross-coupling.

Reactants : This route would start with a 3-halo-pyridine-4-thiol derivative (with the thiol group appropriately protected) and morpholine .

Catalytic System : Buchwald-Hartwig amination conditions are well-suited for this transformation. This involves a palladium catalyst, such as Pd(OAc)₂, and a specialized biaryl phosphine ligand (e.g., XPhos, SPhos) that is effective for C-N coupling.

Reaction Conditions : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required, with the reaction run in an aprotic solvent like toluene or THF.

One-Pot and Multicomponent Reaction Methodologies for Related Heterocyclic Systems

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates. While a direct MCR for this compound is not established, methodologies for synthesizing related highly functionalized pyridine thiols are well-documented.

A prominent example is the three-component condensation of an aldehyde, malononitrile, and a thiol to produce 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. jocpr.com This reaction is typically catalyzed by a base, such as piperidine (B6355638) or ammonia, and proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.

This MCR approach highlights a powerful strategy for the rapid assembly of complex pyridine cores from simple, readily available starting materials. nih.govnih.gov Adapting this methodology to generate the specific substitution pattern of this compound would require the development of novel starting materials or a modified reaction pathway.

Optimization of Synthetic Parameters for Enhanced Yield and Purity

The successful synthesis of this compound, particularly via cross-coupling routes, is highly dependent on the careful optimization of several reaction parameters.

Influence of Solvent Systems and Catalytic Systems

The choice of solvent and catalyst/ligand combination is critical for achieving high yields and minimizing side reactions in palladium-catalyzed cross-coupling.

Solvent Systems : The polarity and coordinating ability of the solvent can significantly impact catalyst solubility, stability, and reactivity. For Suzuki-Miyaura couplings, which are analogous to C-S couplings, polar aprotic solvents like dioxane, DMF, and THF are commonly employed, often with the addition of water to facilitate the reaction. cdnsciencepub.comresearchgate.net Non-polar solvents such as toluene may lead to lower yields.

Catalytic Systems : The palladium source (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) and the supporting ligand are key. For C-S coupling, electron-rich and bulky phosphine ligands are often preferred as they promote the reductive elimination step. For C-N coupling, specialized biarylphosphine ligands are typically required to achieve high efficiency. The choice of base is also integral; inorganic bases like K₂CO₃ or K₃PO₄ are common, with their strength and solubility influencing the reaction rate. researchgate.net

Below is a table summarizing the effect of different catalytic systems and solvents on a model Suzuki-Miyaura cross-coupling reaction, which provides insights applicable to the synthesis of related biaryl systems.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 85 |

| 3 | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | DMF | 92 |

| 4 | Pd₂(dba)₃ (1.5) | Xantphos | NaOtBu | THF | 88 |

Temperature and Reaction Time Profiling

Temperature and reaction duration are fundamental parameters that must be empirically optimized for each specific synthetic transformation.

Temperature : Cross-coupling reactions are often conducted at elevated temperatures to overcome activation energy barriers. However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired byproducts. For many Suzuki-Miyaura and C-S coupling reactions, an optimal temperature range is between 80 °C and 110 °C. researchgate.net

Reaction Time : The reaction must be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion. Insufficient reaction time leads to incomplete conversion and lower yields, while prolonged times can result in product degradation.

The following table illustrates the typical effect of temperature on product yield in a model palladium-catalyzed coupling reaction. researchgate.netresearchgate.net

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 (Room Temp) | 24 | 20 |

| 2 | 50 | 18 | 62 |

| 3 | 80 | 12 | 91 |

| 4 | 110 | 12 | 89 (slight decomposition) |

Isolation and Purification Techniques

The final stage of the synthesis involves the isolation and purification of the target compound to remove unreacted starting materials, catalyst residues, and byproducts.

Workup : A standard aqueous workup is typically performed post-reaction. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous acid/base to remove inorganic salts and soluble impurities.

Chromatography : Flash column chromatography is the most common method for purifying compounds of this nature. A silica gel stationary phase is used with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) to separate the desired product based on polarity.

Crystallization : If the final product is a stable solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

Handling of Thiols : Thiols are susceptible to oxidation to disulfides, especially in the presence of air or metal catalysts. Therefore, purification steps should be carried out promptly, and it may be beneficial to handle the compound under an inert atmosphere (e.g., nitrogen or argon). nih.gov

Molecular Interactions and Mechanistic Insights of 3 Morpholinosulfonyl Pyridine 4 Thiol and Its Derivatives

Thiol Reactivity and Its Role in Molecular Recognition

The thiol (-SH) group is a critical functional moiety in 3-(Morpholinosulfonyl)pyridine-4-thiol, playing a pivotal role in its molecular interactions, particularly with biological systems.

The thiol group of this compound is a key determinant of its potential to form covalent bonds with cysteine residues in proteins. The sulfur atom in a thiol group is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). This high nucleophilicity allows it to react with electrophilic centers in biological macromolecules. The unique chemistry of the thiol group in cysteine imparts specialized properties such as nucleophilicity and the ability to form disulfide bonds. nih.gov

One of the primary mechanisms of covalent bond formation involving thiols is through disulfide exchange or reaction with an oxidized species. In a biological environment, the thiol group can undergo oxidation to form a disulfide bond with a cysteine residue of a target protein. This covalent interaction can lead to the modulation of the protein's function. The reactivity of the thiol group is significantly influenced by its local microenvironment, including pH and the presence of oxidizing or reducing agents. The ionization of the thiol group to a more reactive thiolate anion is a critical step in many of its reactions. nih.gov

Furthermore, the thiol group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds present in some biological molecules. This type of reaction results in the formation of a stable carbon-sulfur bond, effectively creating a covalent adduct. The propensity for such reactions depends on the electrophilicity of the Michael acceptor and the nucleophilicity of the thiol.

It is important to note that while the thiol group has the potential for such covalent interactions, the specific reactivity of this compound with cysteine residues would need to be experimentally validated. Studies on similar compounds have shown that subtle structural changes can significantly alter reactivity. For instance, some thiol-containing compounds exhibit selective reactivity with phenol (B47542) thiols over alkyl thiols like cysteine under certain conditions. frontiersin.orgresearchgate.net

| Potential Covalent Interactions | Description | Significance |

| Disulfide Bond Formation | Oxidation of the thiol group in the presence of a cysteine residue's thiol, leading to a disulfide bridge. | Can alter protein structure and function. |

| Michael Addition | Nucleophilic attack of the thiolate on an electrophilic α,β-unsaturated carbonyl system. | Forms a stable C-S covalent bond, leading to irreversible inhibition in some cases. |

Beyond covalent interactions, the thiol group also contributes significantly to the non-covalent binding affinity of this compound. The hydrogen atom of the thiol group can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. These interactions can help to properly orient the molecule within a binding pocket of a receptor.

Electrostatic interactions also play a role. The thiol group has a partial negative charge on the sulfur atom, which can interact favorably with positively charged residues or metal ions within a protein's active site. The ability of thiols to coordinate with metal ions is a well-established principle in bioinorganic chemistry. nih.gov

Contribution of the Pyridine (B92270) Nitrogen Atom to Ligand-Receptor Binding

The nitrogen atom within the pyridine ring of this compound is a key feature influencing its binding to biological targets. As a nitrogen-containing heterocycle, the pyridine ring can significantly impact the pharmacological profile of a molecule. nih.gov The lone pair of electrons on the pyridine nitrogen allows it to act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors such as the amide protons of a protein backbone or the side chains of amino acids like asparagine and glutamine.

The basicity of the pyridine nitrogen can also lead to electrostatic interactions. In an acidic environment, the nitrogen can become protonated, acquiring a positive charge. This positive charge can then form salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785) on a receptor surface. The presence of the pyridine ring can also improve aqueous solubility, a desirable property for potential therapeutic agents. nih.gov

Furthermore, the aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These stacking interactions are a significant contributor to the binding affinity and specificity of many ligands.

Steric and Electronic Effects of the Morpholine (B109124) Ring on Molecular Fit and Specificity

The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule. researchgate.net In this compound, the morpholine ring introduces specific steric and electronic features that can influence its molecular fit and specificity.

From a steric perspective, the chair conformation of the morpholine ring presents a defined three-dimensional shape that must be accommodated by the binding site of a receptor. The size and shape of the morpholine ring can either be beneficial, providing a snug fit into a hydrophobic pocket, or detrimental, causing steric clashes that prevent optimal binding.

Sulfonyl Group's Impact on Molecular Polarity and Receptor Association

The sulfonyl group (-SO₂-) in this compound has a profound effect on the molecule's polarity and its ability to associate with receptors. The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming interactions with hydrogen bond donors on a protein surface. These interactions can be critical for anchoring the ligand in the binding pocket.

The sulfonyl group is highly polar and can significantly increase the water solubility of the molecule. This is an important consideration for drug design, as adequate solubility is often required for bioavailability. The sulfonamide linkage in related compounds is known to be a key zinc-binding group in certain enzymes, suggesting a potential for the sulfonyl group to interact with metal ions in a receptor's active site. mdpi.com

The strong electron-withdrawing nature of the sulfonyl group can also influence the electronic properties of the adjacent pyridine ring, potentially modulating its reactivity and binding characteristics.

Computational Approaches to Elucidate Binding Mechanisms

To gain a deeper understanding of the binding mechanisms of this compound and its derivatives, computational approaches such as molecular docking and molecular dynamics simulations would be invaluable.

Molecular docking studies could be employed to predict the preferred binding pose of the molecule within the active site of a target protein. This would allow for the visualization of the key interactions between the ligand and the receptor, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. By analyzing the docked conformation, one could hypothesize which functional groups are most critical for binding. For example, docking could reveal whether the thiol group is positioned to form a covalent bond with a nearby cysteine residue or if the pyridine nitrogen is engaged in a crucial hydrogen bond.

Molecular dynamics simulations could then be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations can provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. Furthermore, techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions Reduced Density Gradient (NCI-RDG) can be used to characterize the nature and strength of the various non-covalent interactions that stabilize the complex. researchgate.net

| Computational Method | Application | Expected Insights |

| Molecular Docking | Predicts the binding orientation of the ligand in the receptor's active site. | Identification of key interacting residues and the role of different functional groups in binding. |

| Molecular Dynamics | Simulates the movement of the ligand-receptor complex over time. | Assessment of binding stability, conformational changes, and the role of solvent. |

| QTAIM/NCI-RDG | Analyzes the electron density to characterize non-covalent interactions. | Detailed understanding of the nature and strength of hydrogen bonds, van der Waals forces, and π-π stacking. |

Molecular Docking Simulations for Putative Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

Researchers have employed molecular docking to screen libraries of pyridine derivatives against various protein targets. For instance, studies on similar sulfonylpyridine molecules have identified potential binding interactions within the active sites of enzymes like the cylindrical protease of Chlamydia, suggesting a possible mechanism for their anti-bacterial activity. nih.gov The docking poses of these compounds often reveal key hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to their binding affinity. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank. The small molecule, in this case, a derivative of this compound, is then computationally placed into the binding site of the protein. Sophisticated scoring functions are used to estimate the binding energy for different orientations, with lower energy scores indicating a more favorable interaction. nih.gov For example, docking studies of pyridine-thiazole hybrids against the SARS-CoV-2 main protease have shown binding energies as low as -8.6 kcal/mol, indicating strong potential for inhibition. nih.gov

The insights gained from molecular docking simulations are crucial for structure-activity relationship (SAR) studies. By understanding how modifications to the morpholine, sulfonyl, pyridine, and thiol moieties affect the binding affinity and selectivity, medicinal chemists can design more potent and specific inhibitors. For example, the addition of a thiourea (B124793) fragment to a pyridone core has been shown through docking to increase affinity for certain protein targets. d-nb.info

Table 1: Representative Molecular Docking Results for Pyridine Derivatives

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Sulfonylpyridines | Chlamydia cylindrical protease | Not specified | Not specified |

| Pyridine-Thiazole Hybrids | SARS-CoV-2 Main Protease (6LU7) | -8.6 | Not specified |

| Bisheterocyclic Sulfones | Farnesyl Transferase (3E30) | Not specified | Not specified |

| Quinoline-Pyrido[2,3-d] Pyrimidinones | KPC-2 Carbapenemase | -8.4 | Not specified |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This computational method simulates the movement of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their interaction.

For derivatives of this compound, MD simulations can be used to validate the binding poses predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess whether the key interactions observed in docking are maintained over time. A stable binding pose in an MD simulation is characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy. For example, MD simulations of pyridine-thiazole hybrids bound to the SARS-CoV-2 main protease have been used to verify docking results and understand the thermodynamic properties of the binding. nih.gov These simulations can elucidate the dynamic behavior of the complex, which is crucial for understanding the mechanism of action and for the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic properties. researchgate.net

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the complex. Lower, stable RMSD values suggest a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms from their average position. | Identifies flexible regions of the protein and ligand. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate conformational changes upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Confirms the stability of key interactions predicted by docking. |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound and its derivatives, DFT calculations provide valuable information about their chemical properties, which can be correlated with their biological activity.

DFT studies can be used to optimize the molecular geometry of these compounds and to calculate various electronic descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MESP), which illustrates the charge distribution within the molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. mdpi.com This information is particularly useful for understanding the non-covalent interactions that govern ligand-receptor binding. For instance, DFT calculations can predict the most likely sites for hydrogen bonding and other electrostatic interactions. researchgate.net

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of the molecule's reactivity. mdpi.com These parameters can be used in quantitative structure-activity relationship (QSAR) studies to build predictive models of biological activity. By understanding the electronic properties that are essential for a desired biological effect, new derivatives of this compound can be designed with enhanced potency and selectivity. nih.gov

Table 3: Common Descriptors Calculated Using Density Functional Theory

| Descriptor | Definition | Application in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of a molecule to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of a molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MESP) | Represents the electrostatic potential on the surface of a molecule. | Identifies regions for electrostatic interactions and potential reaction sites. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A descriptor used in QSAR studies to predict activity. |

| Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons. | Helps in understanding the reactivity of the molecule. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 3 Morpholinosulfonyl Pyridine 4 Thiol Analogs

Systematic Structural Modifications and Their Functional Consequences

The biological activity of 3-(morpholinosulfonyl)pyridine-4-thiol analogs can be finely tuned through systematic modifications of its core components. Understanding the impact of these changes is essential for optimizing the pharmacological profile of this class of compounds.

Exploration of Pyridine (B92270) Ring Substitution Patterns and Their Effects on Biological Activity

The pyridine ring serves as a central scaffold, and its substitution pattern plays a pivotal role in modulating the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. Studies on related pyridine derivatives have demonstrated that the nature and position of substituents can significantly alter biological activity. nih.govnih.govnih.govresearchgate.netnih.govnih.govnih.govnih.govekb.egresearchgate.netmdpi.comresearchgate.net

The reactivity of analogous 2-sulfonylpyridines with biological thiols is highly dependent on the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups on the pyridine ring can enhance the electrophilicity of the carbon atom attached to the sulfonyl group, making it more susceptible to nucleophilic attack by a thiol. nih.govnih.gov This principle is critical in the context of this compound analogs, where the interaction with cysteine residues in proteins may be a key mechanism of action.

| Substitution Position | Substituent Type | Predicted Effect on Biological Activity |

| C2 | Electron-withdrawing (e.g., -Cl, -CN) | Potential increase in reactivity with biological thiols. |

| C5 | Bulky alkyl group | May introduce steric hindrance, potentially affecting target binding. |

| C6 | Hydrogen bond donor/acceptor (e.g., -NH2, -OH) | Could form additional interactions with the target protein, enhancing affinity. |

Variations within the Morpholinosulfonyl Moiety (e.g., Morpholine (B109124) Ring Modifications, Sulfonyl Linker Adjustments)

Morpholine Ring Modifications: The morpholine ring is a common motif in medicinal chemistry, often introduced to improve the physicochemical properties of a compound. nih.govnih.gov Replacing the morpholine ring with other cyclic amines, such as piperidine (B6355638) or piperazine (B1678402), can alter the pKa, lipophilicity, and potential for hydrogen bonding. For example, substituting morpholine with a piperazine ring could introduce an additional site for substitution, allowing for the attachment of further functional groups to modulate activity or target new interactions.

| Modification | Example | Potential Impact |

| Morpholine Ring Analog | Piperidine, Piperazine | Altered pKa, lipophilicity, and hydrogen bonding potential. |

| Sulfonyl Linker Analog | Sulfonamide | Modified hydrogen bonding capacity and molecular geometry. |

Derivatization of the Thiol Group and Its Impact on Reactivity and Selectivity

The thiol group at the C4 position is a highly reactive nucleophile and a key determinant of the compound's chemical and biological behavior. mdpi.comcambridgemedchemconsulting.com Derivatization of this group can significantly modulate the reactivity, selectivity, and pharmacokinetic properties of the analogs.

S-alkylation of the thiol group to form thioethers is a common modification. The nature of the alkyl group introduced can influence the compound's lipophilicity and steric bulk, which can in turn affect its ability to cross cell membranes and interact with its target. For example, introducing a small methyl group versus a larger benzyl (B1604629) group would have different implications for the molecule's fit within a binding site.

Furthermore, the thiol group can be oxidized to form disulfides or sulfinic/sulfonic acids. These modifications would drastically alter the electronic and steric properties of the molecule, likely leading to a different biological activity profile.

| Derivatization | Resulting Functional Group | Impact on Properties |

| S-Alkylation | Thioether | Increased lipophilicity, altered steric profile. |

| Oxidation | Disulfide, Sulfinic acid, Sulfonic acid | Altered electronic and steric properties, potential for different biological targets. |

Bioisosteric Replacements for Modulated Interaction Profiles

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic parameters. nih.govopenaccessjournals.comrroij.comopenaccessjournals.comacs.org For this compound analogs, several bioisosteric replacements can be envisioned.

The morpholine ring itself can be considered a bioisostere for other cyclic structures. For instance, replacing the oxygen atom in the morpholine ring with a sulfur atom to give a thiomorpholine (B91149) ring would alter the hydrogen bond accepting ability and lipophilicity.

The sulfonyl group can be replaced by other electron-withdrawing groups. For example, a phosphonate (B1237965) group could be considered a bioisostere, which would change the geometry and charge distribution in that region of the molecule.

The thiol group can be replaced by other nucleophilic groups such as a hydroxyl or an amino group. Such a change would significantly alter the reactivity and hydrogen bonding potential of the C4 substituent.

| Original Group | Bioisosteric Replacement | Rationale |

| Morpholine | Thiomorpholine | Modulate hydrogen bonding and lipophilicity. |

| Sulfonyl | Phosphonate | Alter geometry and charge distribution. |

| Thiol | Hydroxyl, Amino | Modify nucleophilicity and hydrogen bonding capacity. |

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound analogs can reveal the preferred spatial arrangement of the different functional groups and how this is influenced by substituent changes.

The rotational barriers around the C-S and S-N bonds of the sulfonyl group, as well as the C-N bond of the morpholine ring, will determine the accessible conformations of the molecule. Computational modeling and spectroscopic techniques can be employed to understand the conformational preferences of these analogs. For instance, the orientation of the morpholine ring relative to the pyridine ring can be influenced by substituents on either ring, which in turn could affect how the molecule presents itself to its biological target.

Exploration of Potential Biological Applications and Cellular Target Engagement

Antimicrobial Research Avenues

The antimicrobial potential of compounds containing pyridine (B92270), sulfonamide, or thiol groups is well-documented. The combination of these functional groups in a single molecule provides a compelling basis for investigating its efficacy against a spectrum of microbial pathogens.

Antifungal Modalities and Specific Enzymatic Targets

The pyridine nucleus is a common scaffold in compounds exhibiting antifungal properties. nih.govmdpi.com Studies on various pyridine derivatives have demonstrated activity against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus fumigates. nih.gov The introduction of a sulfonamide group can further enhance this activity. For instance, pyridine-based sulfa drugs have shown increased antifungal effects. researchgate.net

The specific enzymatic targets for antifungal pyridine derivatives are an area of active research. One proposed mechanism involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Certain novel pyridine carboxamides have demonstrated both in vitro and in vivo antifungal activity, with enzymatic tests confirming SDH inhibition. mdpi.com Another potential target is lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. A class of antifungal pyridines and pyrimidines has been identified that appears to mediate its activity through the inhibition of this enzyme. patsnap.com Given these precedents, 3-(Morpholinosulfonyl)pyridine-4-thiol is a candidate for investigation as an inhibitor of these or other key fungal enzymes.

Antibacterial Mechanisms, Including MurA Enzyme Inhibition

The antibacterial potential of pyridine sulfonamides is a significant area of research. acs.orgresearchgate.net The pyridine ring itself is a key structural element in various antibacterial agents. nih.govnih.gov The addition of a sulfonamide group, a well-known antibacterial pharmacophore, creates a hybrid structure with potential for potent activity. nih.gov

A primary target for novel antibiotics is the bacterial cell wall synthesis pathway, which is absent in humans. The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in peptidoglycan biosynthesis, making it an attractive target. patsnap.com While direct inhibition of MurA by this compound has not been reported, its structural features suggest a plausible mechanism. Many known MurA inhibitors, such as the antibiotic fosfomycin, act by forming a covalent bond with the thiol group of a key cysteine residue in the enzyme's active site. frontiersin.orgresearchgate.net The presence of a pyridine-4-thiol (B7777008) moiety on the target compound provides a reactive nucleophile that could potentially engage with the MurA active site in a similar manner. Furthermore, molecular modeling of other MurA inhibitors has indicated that interactions with the pyridine group can be an important structural requirement for inhibitory activity. researchgate.net

Beyond MurA, other enzymes in bacterial metabolic pathways are potential targets. For example, pyridine sulfonyl piperazine (B1678402) derivatives have been developed as potent inhibitors of LpxH, an enzyme involved in lipid A biosynthesis in Gram-negative bacteria. nih.gov This highlights the versatility of the pyridine sulfonamide scaffold in targeting essential bacterial enzymes.

Antiviral Research Focus, Particularly Related to Viral Protease Inhibition

Sulfonamide derivatives have emerged as a promising class of compounds in antiviral research. acs.orgmdpi.com Specifically, the sulfonamide functional group is a critical component in several clinically significant viral protease inhibitors. nih.gov Proteases are essential viral enzymes that cleave large polyproteins into functional viral proteins, a necessary step for viral maturation and replication. mdpi.com

The success of sulfonamide-based drugs in HIV therapy underscores the potential of this chemical class. HIV protease inhibitors such as amprenavir (B1666020) and darunavir (B192927) incorporate a sulfonamide moiety that is crucial for their potent activity and binding to the enzyme's active site. nih.govwikipedia.org Research has also demonstrated that incorporating sulfonamide groups into peptidomimetic structures can lead to potent inhibitors of other viral proteases, such as that from the Dengue virus, with improved metabolic stability and selectivity. mdpi.com These findings suggest that the pyridine sulfonamide core of this compound could serve as a valuable scaffold for designing novel inhibitors against a range of viral proteases. Other research on pyridine-based sulfonamides has identified inhibition of the Hsp90α protein as a potential antiviral mechanism. acs.org

Investigation of Antiparasitic Activity and Associated Targets

The pyridine and sulfonamide moieties are both recognized for their roles in antiparasitic agents. Sulfonamides, often used in combination therapies, are effective against the malaria parasite Plasmodium falciparum. nih.gov Building on this, various N-arylsulfonamides have demonstrated significant in vitro activity against protozoan parasites like Trypanosoma cruzi and Leishmania species.

Recent drug design efforts have focused on creating novel pyridine sulfonamides as potential antimalarial agents. One study focused on designing nih.govwikipedia.orgsonar.chtriazolo[4,3-a]pyridine sulfonamides to target falcipain-2, a key cysteine protease of P. falciparum. This indicates that, similar to their antiviral potential, the sulfonamide group can be directed to inhibit essential parasitic proteases. The presence of the thiol group in this compound may also contribute to activity, as other thiol-containing compounds like thiosemicarbazones have shown antimalarial properties.

Inhibitory Effects on Metabolic Pathways in Disease Models (e.g., Oxidative Phosphorylation)

Emerging research has pointed to the role of sulfonamides and thiols in modulating cellular metabolism, particularly the oxidative phosphorylation (OXPHOS) pathway. The OXPHOS system, located in the mitochondria, is the primary source of ATP in aerobic organisms, and its dysregulation is implicated in numerous diseases, including cancer.

A recent study identified a class of symmetric bis-sulfonamides as novel and potent inhibitors of mitochondrial NADH-quinone oxidoreductase, also known as Complex I, the first and largest enzyme of the electron transport chain. nih.gov The study found that structural modifications, such as adding long alkyl chains, could enhance inhibitory potency to the nanomolar range. nih.gov This provides a strong rationale for investigating this compound as a potential Complex I inhibitor. Additionally, the thiol group may play a role in metabolic inhibition. It has been shown that targeted modification of mitochondrial thiols can depress oxygen consumption rates and inhibit metabolism in cancer cells by affecting enzyme activity. sonar.chresearchgate.net These findings suggest a dual mechanism by which both the sulfonamide and thiol functionalities of the target compound could disrupt cellular bioenergetics.

Enzyme Inhibition Profiling and Selectivity Studies (e.g., Acetylcholinesterase, Carbonic Anhydrase)

The pyridine sulfonamide scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of enzymes with high affinity and selectivity.

Acetylcholinesterase

Pyridine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several studies have reported the design and synthesis of novel pyridine derivatives that act as potent inhibitors of both acetylcholinesterase and butyrylcholinesterase (BChE). researchgate.net Furthermore, pyridine sulfonamides have also been specifically investigated as potential treatments for Alzheimer's disease through their inhibition of these cholinesterases.

Carbonic Anhydrase

The most well-established enzymatic target for pyridine-3-sulfonamides is the carbonic anhydrase (CA) family of metalloenzymes. nih.gov CAs catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. The sulfonamide group is a classic zinc-binding group that anchors these inhibitors to the zinc ion in the CA active site.

Numerous studies have demonstrated that heterocyclic sulfonamides, particularly those based on a pyridine-3-sulfonamide (B1584339) scaffold, are potent inhibitors of various human (h) CA isoforms. mdpi.com Significantly, these compounds often show selectivity for different isoforms. For example, various 4-substituted pyridine-3-sulfonamides exhibit potent inhibition of the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated isoforms hCA IX and hCA XII. mdpi.com These latter isoforms are highly expressed in many cancers and contribute to the acidic microenvironment of tumors, making them important anticancer targets. The inhibitory activity of these compounds can reach the nanomolar range. Given that this compound is a pyridine-3-sulfonamide derivative, it is highly likely to exhibit inhibitory activity against various carbonic anhydrase isoforms.

Advanced Characterization and Interaction Profiling Techniques

Spectroscopic Methods for Structural Elucidation and Dynamic Studies (e.g., NMR, IR, Mass Spectrometry)

No specific Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for 3-(Morpholinosulfonyl)pyridine-4-thiol has been found in the public domain. While general principles of these techniques are well-established for characterizing related structures like pyridine-thiols and sulfonamides, the actual spectra, including chemical shifts (δ), coupling constants (J), vibrational frequencies (cm⁻¹), and fragmentation patterns (m/z), are unique to each compound and must be determined experimentally.

Crystallographic Studies for High-Resolution Structural Information

There are no available reports of single-crystal X-ray diffraction studies for this compound. Consequently, high-resolution structural information such as crystal system, space group, unit-cell dimensions, and atomic coordinates for this specific compound has not been determined or published.

Electrochemical Methods for Surface Adsorption and Redox Properties

Information regarding the electrochemical behavior of this compound is not available. Studies detailing its surface adsorption characteristics on various electrodes or its redox properties, which would typically be investigated using techniques like cyclic voltammetry, are absent from the reviewed literature.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the purity assessment or analysis of this compound have not been documented. Therefore, details on retention times, suitable mobile and stationary phases, and detector responses are not available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.